Product packaging for 4-Benzyl-4-azaspiro[2.5]octan-7-amine(Cat. No.:CAS No. 2375772-80-6)

4-Benzyl-4-azaspiro[2.5]octan-7-amine

Cat. No.: B2956061
CAS No.: 2375772-80-6
M. Wt: 216.328
InChI Key: DGVNSRUPPQGQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 4-Benzyl-4-azaspiro[2.5]octan-7-amine ( 2375772-80-6) is a high-purity spirocyclic amine building block of molecular formula C 14 H 20 N 2 and molecular weight 216.32 g/mol . This compound is part of a class of azaspirocycles that are highly valued in medicinal and synthetic chemistry for their three-dimensional, rigid scaffolds . Research Applications and Value The 4-azaspiro[2.5]octane core of this compound features a spiro-fused cyclopropane ring, which confers significant conformational rigidity . This rigidity is advantageous in structure-based drug design, as it can lock a molecule into a specific bioactive conformation, potentially leading to improved potency and selectivity for biological targets . The high fraction of sp 3 -hybridized carbons in such spirocyclic systems is associated with improved physicochemical properties, which can help modulate the solubility and metabolic stability of candidate molecules . The primary amine (-NH 2 ) group provides a versatile handle for further synthetic elaboration, allowing researchers to readily incorporate this complex, three-dimensional scaffold into larger molecular architectures through amide bond formation, reductive amination, or urea synthesis. As such, this compound serves as a valuable pharmaceutical intermediate for the exploration of novel chemical space in drug discovery programs . Handling and Usage ATTENTION: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the safety data sheet (MSDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2 B2956061 4-Benzyl-4-azaspiro[2.5]octan-7-amine CAS No. 2375772-80-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-4-azaspiro[2.5]octan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-13-6-9-16(14(10-13)7-8-14)11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVNSRUPPQGQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(CC2)CC1N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Computational Chemistry of 4 Benzyl 4 Azaspiro 2.5 Octan 7 Amine

Conformational Analysis of the Azaspiro[2.5]octane Scaffold

The azaspiro[2.5]octane core is a conformationally constrained system, dominated by the piperidine (B6355638) ring fused to a cyclopropane (B1198618) ring via a spiro junction. The six-membered piperidine ring is expected to adopt a chair conformation to minimize steric and torsional strain. However, the presence of the spiro-fused cyclopropane ring introduces significant geometric constraints.

Structural analysis of related spirocyclic systems, such as 1-oxaspiro[2.5]octane derivatives, has been successfully performed using Nuclear Magnetic Resonance (NMR) spectroscopy. sci-hub.stresearchgate.net By analyzing homonuclear coupling constants and chemical shifts, the preferred conformations and the relative configurations of substituents can be determined. sci-hub.st For the 4-Benzyl-4-azaspiro[2.5]octan-7-amine, the benzyl (B1604629) group on the nitrogen atom and the amine group on the cyclohexane (B81311) ring will have preferred orientations (axial or equatorial) to achieve the most stable conformation. The bulky benzyl group is likely to preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. The orientation of the C7-amine group can exist in either an axial or equatorial position, leading to two distinct diastereomers (cis and trans), each with its own unique conformational equilibrium.

Table 1: Hypothetical Conformational Preferences of the Piperidine Ring in this compound.
ConformationBenzyl Group (N4) OrientationAmine Group (C7) OrientationRelative Steric Strain (Predicted)Key Dihedral Angle (e.g., C2-N1-C6-C5)
Chair 1 (cis)EquatorialAxialLow~ -55°
Chair 2 (cis)AxialEquatorialHigh~ 55°
Chair 3 (trans)EquatorialEquatorialVery Low~ -58°
Chair 4 (trans)AxialAxialVery High~ 58°
Twist-Boat--ModerateVariable

Computational Modeling of Reactivity and Stability

Computational modeling serves as a powerful tool to predict the behavior of molecules, offering insights into their stability and reaction mechanisms without the need for physical experiments.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for predicting reaction pathways and calculating activation energies. For this compound, DFT could be used to model reactions such as N-alkylation, acylation, or oxidation. Calculations, often using functionals like M06-2X with a suitable basis set (e.g., 6-31+G(d,p)), can elucidate the transition state geometries and the free energy barriers (ΔG‡) for these transformations. mdpi.com This allows for the prediction of reaction feasibility and regioselectivity. For instance, DFT could determine whether electrophilic attack is more likely to occur at the N4 or the N7 nitrogen atom.

Table 2: Illustrative DFT-Calculated Activation Energies for Hypothetical Reactions.
Reaction TypeElectrophileReaction SiteComputational LevelCalculated Activation Energy (ΔG‡, kcal/mol)
N-AcetylationAcetyl ChlorideN7 (Primary Amine)M06-2X/6-31+G(d,p)12.5
N-AcetylationAcetyl ChlorideN4 (Tertiary Amine)M06-2X/6-31+G(d,p)28.9
N-MethylationMethyl IodideN7 (Primary Amine)M06-2X/6-31+G(d,p)18.3
N-MethylationMethyl IodideN4 (Tertiary Amine)M06-2X/6-31+G(d,p)21.1

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation would reveal the dynamic conformational behavior of this compound in solution, providing a more realistic picture than static models. By simulating the molecule in a solvent box (e.g., water) over a period of nanoseconds, one can observe transitions between different conformations, the flexibility of the benzyl group, and the formation of intramolecular hydrogen bonds. Force fields such as GAFF, CHARMM, or OPLS are commonly employed to define the potential energy of the system. rsc.org The results can be analyzed to determine the most populated conformational states and the timescales of conformational changes. rsc.org

In Silico Prediction of Molecular Interactions and Binding Affinity

In silico methods are crucial in modern drug discovery for predicting how a ligand might interact with a biological target, such as a protein or enzyme.

Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking could be used to screen for potential biological targets. Given its structural motifs, potential targets might include G-protein coupled receptors (GPCRs) or monoamine transporters. The docking process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds from the amine group or π-π stacking from the benzyl ring, that contribute to binding.

Table 3: Example Molecular Docking Results with a Hypothetical Serotonin Receptor Target.
Ligand PoseBinding Affinity (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic/Aromatic Interactions
1-8.5NH2 with Asp112Benzyl ring with Phe340, Trp336
2-7.9NH2 with Ser150Benzyl ring with Phe340, Val116
3-7.2-Benzyl ring with Phe340

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model could be constructed based on its structure and potential interactions. Key features would likely include:

A hydrogen bond donor (the primary amine).

A positive ionizable feature (the protonated amine).

An aromatic ring feature (the benzyl group).

A hydrophobic feature (the spirocyclic scaffold).

This model can then be used to virtually screen large compound libraries to find other molecules with a similar arrangement of features, or to guide the design of new, more potent analogues by modifying the scaffold or substituents.

Exploration of Biological Activities and Pharmacological Relevance of Azaspiro 2.5 Octane Analogues

Enzyme Inhibition and Modulation Studies

Azaspiro[2.5]octane derivatives have been the subject of numerous studies focusing on their ability to inhibit or modulate the activity of specific enzymes. These investigations have revealed the potential of this chemical scaffold in the development of targeted therapies.

Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer and inflammation. scbt.comnih.gov The inhibition of ATX is a key strategy for modulating LPA signaling. scbt.com Azaspiro[2.5]octane analogues have been explored as ATX inhibitors. The mechanism of these inhibitors often involves binding to the active site of the enzyme, thereby blocking the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA. scbt.commdpi.com This competitive inhibition reduces the concentration of LPA and mitigates its downstream effects. scbt.com For example, the inhibitor PF-8380 binds directly to the active site of ATX, demonstrating potent inhibition. mdpi.com

Table 1: Examples of Autotaxin Inhibitors and their Mechanisms

InhibitorType of InhibitionTarget SiteIC50
PF-8380CompetitiveActive Site1.7 nM
GLPG1690Not SpecifiedNot SpecifiedNot Specified

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Fatty Acid Amide Hydrolase (FAAH) is an enzyme responsible for the breakdown of fatty acid amides, including the endocannabinoid anandamide. nih.govmdpi.com Inhibition of FAAH increases the levels of anandamide, which can produce analgesic and anti-inflammatory effects. mdpi.com Spirocyclic compounds, including azaspiro[3.5]nonane ureas, have been developed as potent and orally efficacious FAAH inhibitors. nih.gov These inhibitors typically act as covalent modifiers of the enzyme's active site. The design of these compounds often focuses on optimizing their potency, selectivity, and pharmacokinetic properties for potential therapeutic use in pain management. nih.gov

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govresearchgate.net Inhibition of Mpro can block the viral life cycle. researchgate.net Both covalent and non-covalent inhibitors of Mpro have been investigated. mdpi.com Spirocyclic structures have been incorporated into the design of Mpro inhibitors to explore their potential to interact with the enzyme's active site. researchgate.net For instance, the non-covalent, nonpeptidic inhibitor ensitrelvir (B8223680) demonstrated significant inhibitory activity against SARS-CoV-2 Mpro with an IC50 value of 0.013 μM. mdpi.com Another example is nirmatrelvir (B3392351) (a component of Paxlovid), a covalent inhibitor that has shown potent antiviral activity. mdpi.com

Table 2: SARS-CoV-2 Mpro Inhibitors

InhibitorTypeIC50
EnsitrelvirNon-covalent0.013 μM
Nirmatrelvir (PF-07321332)CovalentNot Specified

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on essential enzymes for its survival. Two such enzymes, DprE1 (decaprenylphosphoryl-β-D-ribose oxidase) and MmpL3 (mycobacterial membrane protein Large 3), are involved in the synthesis and transport of crucial cell wall components. mdpi.comencyclopedia.pub Inhibition of these enzymes represents a promising strategy for developing new antitubercular drugs. mdpi.com Several classes of compounds, including those with spirocyclic motifs, have been investigated as inhibitors of DprE1 and MmpL3. mdpi.com For example, azaindoles are a promising class of non-covalent DprE1 inhibitors. mdpi.com MmpL3 inhibitors, such as adamantyl ureas and indolcarboxamides, have been shown to act synergistically with other antitubercular drugs. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in some types of cancer, particularly breast cancer. nih.govmdpi.com The shedding of the HER2 extracellular domain by proteases, known as sheddases, can lead to the generation of a constitutively active form of the receptor, contributing to tumor growth and resistance to therapy. researchgate.net Inhibition of these sheddases, which are often members of the ADAM (a disintegrin and metalloproteinase) family of enzymes, is a potential therapeutic strategy. nih.gov While specific azaspiro[2.5]octane analogues as HER-2 sheddase inhibitors are not detailed in the provided context, the general principle involves targeting the proteolytic enzymes responsible for HER2 cleavage. researchgate.net Lapatinib is an example of a dual inhibitor of EGFR and HER2 tyrosine kinases. mdpi.com

The interaction between the proteins menin and Mixed Lineage Leukemia (MLL) is a critical driver in certain types of leukemia. nih.govmdpi.com Disrupting this protein-protein interaction with small molecules is a validated therapeutic approach. nih.gov Several potent and orally bioavailable small-molecule inhibitors of the menin-MLL interaction have been developed, including compounds with spirocyclic scaffolds like 2,6-diazaspiro[3.4]octane. mdpi.comnih.gov These inhibitors bind to menin with high affinity, blocking its interaction with MLL and leading to anti-leukemic effects. nih.govnih.gov For example, the inhibitors MI-463 and MI-503 have demonstrated low nanomolar binding affinities to menin and have shown efficacy in preclinical models of MLL leukemia. nih.gov

Table 3: Menin-MLL Interaction Inhibitors

InhibitorBinding Affinity (Kd)IC50
MI-463~10 nM~15 nM
MI-503~10 nM~15 nM
MI-1481Not Specified3.6 nM

Monoamine Oxidase (MAO) Isoform Selectivity and Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters. nih.gov They exist in two isoforms, MAO-A and MAO-B, which exhibit different substrate preferences and are unevenly distributed throughout the central nervous system and peripheral tissues. nih.gov The selective inhibition of these isoforms is a key strategy in the treatment of various neurological and psychiatric disorders. nih.govnih.gov

Research into azaspiro[2.5]octane analogues has revealed their potential as selective MAO inhibitors. The design and synthesis of various derivatives have led to compounds with significant inhibitory activity and selectivity for either MAO-A or MAO-B. For instance, studies on different classes of compounds have demonstrated that structural modifications can significantly influence isoform selectivity.

The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. A lower IC₅₀ value indicates greater potency. The selectivity for a particular isoform is often expressed as a selectivity index (SI), which is the ratio of the IC₅₀ for the less preferred isoform to the IC₅₀ for the more preferred isoform.

Compound ClassTarget IsoformKey FindingsReference
Isatin AnaloguesMAO-BSubstitution at the C5 position with various groups is a common strategy to enhance MAO-B inhibition potency. For example, 5-(4-phenylbutyl)isatin is a potent MAO-B inhibitor with an IC₅₀ value of 0.66 nM. nih.gov nih.gov
Pyridazinobenzylpiperidine DerivativesMAO-BMany derivatives show higher inhibition of MAO-B than MAO-A. Compound S5, for instance, has a high selectivity index of 19.04 for MAO-B. mdpi.com mdpi.com
Chalcone (B49325) AnaloguesMAO-BMost synthesized chalcone analogues demonstrate a preference for MAO-B inhibition. researchgate.net researchgate.net
O-benzyl-hispidol DerivativesMAO-BO⁴'-benzyl derivatives have shown sub-micromolar MAO-B IC₅₀ values with high selectivity. nih.gov nih.gov
Pirlindole (B1663011) AnaloguesMAO-ARigid analogues of pirlindole exhibit potent and selective inhibition of MAO-A. researchgate.net researchgate.net

The development of isoform-selective MAO inhibitors is crucial. Selective MAO-A inhibitors are effective antidepressants, while selective MAO-B inhibitors are used in the management of Parkinson's disease. nih.gov The ability to fine-tune the structure of azaspiro[2.5]octane analogues to achieve desired selectivity highlights their therapeutic potential.

Cellular Pathway Interventions and Apoptosis Induction

Beyond their effects on neurotransmitter metabolism, azaspiro[2.5]octane analogues have been investigated for their ability to intervene in cellular pathways and induce apoptosis, a form of programmed cell death essential for tissue homeostasis. This has significant implications for cancer therapy, where the goal is to selectively eliminate malignant cells.

DNA Binding Properties and Cell Cycle Arrest Mechanisms

Certain spirocyclic compounds have demonstrated the ability to interact with DNA, a fundamental process that can lead to the disruption of cellular replication and, ultimately, cell death. While direct evidence for DNA binding by 4-benzyl-4-azaspiro[2.5]octan-7-amine is not extensively detailed in the provided context, the broader class of spiro compounds has shown such potential. These interactions can occur through various modes, including intercalation between DNA base pairs or binding to the minor groove. Such binding can interfere with the processes of DNA replication and transcription, leading to cell cycle arrest at different phases (e.g., G1, S, or G2/M). This prevents the cell from progressing through its normal division cycle, which can trigger apoptotic pathways.

Anti-infective Applications of Spirocyclic Systems

The structural diversity of spirocyclic systems has also been exploited in the search for new anti-infective agents. These compounds offer novel pharmacophores that can be effective against a range of pathogens, including parasites, bacteria, and viruses.

Antimalarial Activity and Resistance Overcoming Strategies

Marine natural products containing spirocyclic systems have shown promise as antimalarial agents. For example, bromopyrroles, which are marine alkaloids, have demonstrated a wide range of bioactivities, including antimalarial effects. nih.gov The emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum, has created an urgent need for new therapies. Spirocyclic compounds represent a novel chemical space that may be less susceptible to existing resistance mechanisms. Their unique three-dimensional shapes can allow them to bind to novel targets within the parasite or to evade the efflux pumps that are often responsible for drug resistance.

General Antibacterial and Antiviral Potential

The broad biological activity of spirocyclic compounds also extends to antibacterial and antiviral applications. The diverse functional groups that can be incorporated into the azaspiro[2.5]octane scaffold allow for the optimization of activity against specific bacterial or viral targets. For instance, certain marine-derived bromopyrroles have exhibited antibacterial and antiviral properties. nih.gov The development of new anti-infective agents is a critical area of research, and the novel structures offered by spirocyclic systems provide a valuable resource for discovering compounds with new mechanisms of action.

Anti-proliferative Effects in Various Cancer Cell Lines

The unique three-dimensional architecture of azaspiro compounds has made them an attractive scaffold in medicinal chemistry for the development of novel therapeutic agents. researchgate.net Researchers have explored derivatives of the azaspiro[2.5]octane core for their potential as anti-proliferative agents against various human cancer cell lines. nih.govnih.gov These investigations have revealed that certain analogues exhibit significant growth inhibitory effects, paving the way for further development in cancer therapy. researchgate.net

The anti-proliferative potential of azaspiro[2.5]octane analogues has been evaluated in vitro using established colorimetric methods, such as the MTT assay, against a panel of human cancer cell lines. nih.govresearchgate.net Studies on diversely substituted diazaspiro hydantoins, which incorporate an azaspiro core, have demonstrated interesting growth inhibitory effects. nih.gov

For instance, a series of novel diazaspiro bicyclo hydantoin (B18101) derivatives were tested for their cytotoxic effects against human leukemia cell lines, K562 (chronic myelogenous leukemia) and CEM (T-cell leukemia). nih.govresearchgate.net The results indicated a range of activities from weak to strong, with some compounds showing selective cytotoxicity with IC₅₀ values lower than 50 μM. nih.govresearchgate.net Another study evaluated a set of substituted diazaspiro hydantoins against four human cancer cell lines: MCF-7 (breast carcinoma), HepG-2 (hepatocellular carcinoma), HeLa (cervix carcinoma), and HT-29 (colon carcinoma), alongside a normal skin fibroblast cell line (NDF-103) to assess selectivity. nih.gov Several compounds in this series displayed noteworthy growth inhibitory activity against all four cancer cell lines. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Diazaspiro Hydantoin Analogues

Compound TypeCancer Cell Lines TestedObserved ActivityKey Finding
Diazaspiro Bicyclo Hydantoin DerivativesK562 (Chronic Myelogenous Leukemia), CEM (T-cell Leukemia)Weak to strong cytotoxic activitiesCompounds with electron-withdrawing groups at the 3rd and 4th positions of the phenyl ring showed selective cytotoxicity (IC₅₀ < 50 μM). nih.govresearchgate.net
Substituted Diazaspiro HydantoinsMCF-7 (Breast), HepG-2 (Liver), HeLa (Cervical), HT-29 (Colon)Interesting growth inhibitory effectsThe nature of the substitution at the N-terminal of the hydantoin ring was found to be crucial for the anti-proliferative activity. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anti-cancer activity of lead compounds. For azaspiro derivatives, these studies have provided valuable insights into the structural requirements for potent anti-proliferative effects. nih.govnih.govresearchgate.net

In the case of diazaspiro bicyclo hydantoin derivatives, the nature and position of substituents on the benzyl (B1604629) group attached to the N-8 position of the diazaspiro nucleus were found to significantly influence pharmacological effects. nih.govresearchgate.net Specifically, compounds featuring electron-withdrawing groups at the third and fourth positions of the phenyl ring exhibited selective cytotoxicity against the tested leukemia cell lines. nih.govresearchgate.net Furthermore, the type of substituent at the N-3 position of the hydantoin ring also played a critical role, with the order of cytotoxic activity increasing as follows: ether < ester < alkene. nih.govresearchgate.net

Similarly, for another series of substituted diazaspiro hydantoins, SAR analysis revealed that the substitution at the N-terminal in the hydantoin ring is a key determinant of anti-proliferative activity. nih.gov The variation of functional groups at this position led to significant differences in growth inhibitory effects against a panel of four human cancer cell lines. nih.gov These findings underscore the importance of specific substitutions on both the hydantoin ring and other parts of the azaspiro scaffold in modulating their anti-cancer properties.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA damage response pathway, primarily involved in the repair of single-strand DNA breaks. nih.gov The inhibition of PARP has emerged as a successful therapeutic strategy, especially for cancers with deficiencies in other DNA repair pathways like homologous recombination, a concept known as synthetic lethality. mdpi.com

Recent research has explored the potential of azaspiro cores as bioisosteres for the piperazine (B1678402) moiety found in established PARP inhibitors like Olaparib. nih.gov A study investigating diazaspiro cores within the Olaparib framework evaluated their affinity for PARP-1. The results showed that several analogues containing methylene (B1212753) spiro-motifs displayed good to moderate PARP-1 inhibitory potencies, with IC₅₀ values in the nanomolar range. nih.gov For example, oxa-azaspiro analogue 10b showed a PARP-1 affinity (IC₅₀) of 24.9 nM. nih.gov

However, the study also revealed that certain structural modifications could drastically reduce PARP-1 affinity. nih.gov Analogues containing Boc-protected diazaspiro cores generally exhibited poor PARP-1 IC₅₀ values. For instance, compound 15b had an IC₅₀ of 4,397 nM, representing an approximately 85-fold decrease in PARP-1 inhibition compared to its methylene congener. nih.gov This highlights a sensitive structure-activity relationship where the nature of the spirocyclic core and its substituents are critical for effective PARP-1 inhibition. nih.gov

Table 2: PARP-1 Inhibition by Selected Azaspiro Analogues

Compound/Analogue TypePARP-1 IC₅₀ (nM)Key Observation
Methylene Spiro-Motifs (e.g., 1a-8a)32.4 - 57.1Demonstrated good to moderate PARP-1 inhibitory potency. nih.gov
Oxa-azaspiro Analogue (10b)24.9Performed slightly better than its methylene congener (10a). nih.gov
Boc-protected Diazaspiro Core (12b)3,118Showed significantly reduced PARP-1 affinity. nih.gov
Boc-protected Diazaspiro Core (14b)1,193Showed significantly reduced PARP-1 affinity. nih.gov
Boc-protected Diazaspiro Core (15b)4,397Resulted in an ~85-fold decrease in PARP-1 inhibition compared to its congener. nih.gov

Structure Activity Relationship Sar Studies for 4 Benzyl 4 Azaspiro 2.5 Octan 7 Amine and Its Derivatives

Impact of Spirocyclic Core Modifications on Biological Activity

The 4-azaspiro[2.5]octane core, characterized by a piperidine (B6355638) ring fused to a cyclopropane (B1198618) ring through a common carbon atom, is a key determinant of the molecule's three-dimensional structure and, consequently, its interaction with biological targets.

The size of the rings and the position of the heteroatom within the spirocyclic system are critical factors that can significantly modulate the biological activity of the compound. While specific data for the 4-azaspiro[2.5]octane system is limited, studies on analogous spiro-piperidine systems offer valuable insights. For instance, in a series of spiro[ bepls.combenzopyran-1,4'-piperidines], which are potent and selective sigma(1) receptor ligands, altering the point of attachment of the piperidine ring to the spiro center had a profound impact on affinity. Specifically, changing the connection from the 4-position to the 3-position of the piperidine ring, resulting in unsymmetrically connected spiro[ bepls.combenzopyran-1,3'-piperidines], led to a remarkable reduction in sigma(1) receptor affinity. nih.gov This suggests that the distance and geometric relationship between the nitrogen atom and the rest of the molecule, dictated by the heteroatom's position, are crucial for optimal receptor interaction.

Table 1: Hypothetical Influence of Spirocyclic Core Modifications on Receptor Affinity

Spirocyclic CoreHeteroatom PositionRing Size ModificationPredicted Impact on Affinity
4-azaspiro[2.5]octaneN at position 4-Baseline
3-azaspiro[2.5]octaneN at position 3UnchangedLikely altered affinity and selectivity
4-azaspiro[3.5]nonaneN at position 4Cyclopropane to CyclobutanePotential decrease in rigidity, affecting binding
4-azaspiro[2.6]nonaneN at position 4Piperidine to AzepaneIncreased flexibility, may alter binding mode

This table is illustrative and based on principles from related spirocyclic systems.

A key feature of spirocyclic systems is their inherent conformational rigidity. The spiro atom in piperidine-containing structures increases the rigidity of the entire molecule and reduces the number of freely rotatable bonds. bepls.com This pre-organization of the molecule into a more defined three-dimensional shape can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The 4-azaspiro[2.5]octane core, with its cyclopropane ring, imparts a significant degree of rigidity. This constrained conformation orients the N-benzyl and 7-amino substituents in specific spatial arrangements, which can be critical for precise interactions with the amino acid residues in a receptor's binding pocket.

The importance of this rigidity is highlighted in various studies on spiro-piperidine derivatives where the rigid framework is essential for maintaining the optimal orientation of pharmacophoric elements. bepls.com Any modification that alters this rigidity, such as changing the ring sizes, would likely have a substantial effect on the compound's biological activity.

Role of the Benzyl (B1604629) Moiety in Modulating Pharmacological Effects

The electronic and steric properties of substituents on the aromatic ring of the benzyl group can be fine-tuned to optimize interactions with the target receptor. While specific SAR data for 4-benzyl-4-azaspiro[2.5]octan-7-amine is not available, studies on other N-benzyl-piperidine series provide a framework for understanding these effects. For example, in a series of TRPV1 antagonists, the nature and position of substituents on the benzyl C-region were found to be critical for potency. nih.gov

Generally, introducing electron-donating or electron-withdrawing groups, as well as sterically bulky or compact substituents, can modulate:

Hydrophobic interactions: The benzyl group can fit into hydrophobic pockets within the receptor. Substituents can alter the size and lipophilicity of this group, affecting the strength of these interactions.

Cation-π interactions: The tertiary amine of the piperidine ring can be protonated at physiological pH, and the resulting cation can interact favorably with the electron-rich π-system of aromatic amino acid residues in the receptor. The electronic nature of the benzyl ring's substituents can influence the strength of this interaction. researchgate.net

π-π stacking: The benzyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Table 2: Predicted Effects of Aromatic Substituents on the Benzyl Moiety

Position of SubstitutionType of SubstituentPredicted Effect on PotencyRationale
para (4-position)Electron-withdrawing (e.g., -Cl, -CF3)May increase or decreaseAlters electronic properties for cation-π interactions.
para (4-position)Electron-donating (e.g., -OCH3, -CH3)May increase or decreaseModifies electron density of the aromatic ring.
ortho (2-position)Bulky group (e.g., -tBu)Likely decreasePotential for steric hindrance with the binding pocket.
meta (3-position)Hydrogen bond donor/acceptor (e.g., -OH)May increasePotential for additional specific interactions with the receptor.

This table is illustrative and based on general principles of medicinal chemistry.

While the benzyl group itself is achiral, its attachment to the spirocyclic core can lead to different conformational isomers. The orientation of the benzyl group relative to the plane of the piperidine ring can be influenced by steric factors and may be crucial for fitting into the receptor's binding site. Although direct stereochemical studies on this compound are not documented, research on related rigid systems often reveals a strong dependence of activity on the stereochemistry of bulky substituents. In some cases, a specific stereoisomer will exhibit significantly higher affinity due to a more favorable orientation of its substituents for receptor binding.

Significance of the Amine Functionality for Bioactivity

The primary amine at the 7-position of the 4-azaspiro[2.5]octane core is a key functional group that is likely to play a pivotal role in the biological activity of the molecule. Primary amines are common pharmacophoric elements in many drugs, primarily due to their ability to act as hydrogen bond donors and acceptors.

At physiological pH, the 7-amino group is expected to be protonated, forming a positively charged ammonium (B1175870) ion. This positive charge can be critical for:

Ionic Interactions: The protonated amine can form strong ionic bonds (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, within the receptor's binding site.

Hydrogen Bonding: The -NH3+ group is an excellent hydrogen bond donor and can form multiple hydrogen bonds with hydrogen bond acceptor groups on the receptor, such as the carbonyl oxygen of the peptide backbone or the side chains of asparagine and glutamine.

The importance of a basic amine for receptor affinity has been demonstrated in numerous classes of compounds. For instance, in a series of sigma receptor ligands, the basic amino moiety was found to be a key driver of affinity and selectivity. nih.gov Any modification of this amine group, such as acylation to form an amide or alkylation to a secondary or tertiary amine, would drastically alter its electronic and steric properties, and is therefore expected to have a profound impact on the biological activity.

Basicity and Protonation State in Physiological Environments

The basicity of the primary amine at the 7-position and the tertiary amine at the 4-position of the azaspiro[2.5]octane core is a critical determinant of the molecule's pharmacokinetic and pharmacodynamic properties. The nitrogen atoms' ability to accept protons influences the compound's solubility, membrane permeability, and interaction with biological targets.

At a physiological pH of approximately 7.4, amine groups are typically protonated. This is because the pKa of most alkylamines is around 10-11. When the pH of the environment is lower than the pKa of the functional group, the group will exist predominantly in its protonated, conjugate acid form. Consequently, the primary amine of this compound is expected to be protonated, carrying a positive charge. The tertiary amine, being part of the piperidine-like ring, will also be protonated. This protonation enhances water solubility but can reduce passive diffusion across biological membranes.

Table 1: Estimated Physicochemical Properties and Protonation State

PropertyEstimated Value/StateInfluence on Biological Activity
Primary Amine pKa~10-11Predominantly protonated at physiological pH, influencing receptor binding and solubility.
Tertiary Amine pKa~9-10Predominantly protonated at physiological pH, impacting solubility and transport.
LogP (Octanol-Water Partition Coefficient)Predicted XlogP: 1.7Indicates moderate lipophilicity, which is a balance between solubility and membrane permeability.
Protonation at pH 7.4Predominantly dicationicHigh water solubility, potential for active transport, reduced passive membrane permeability.

Opportunities for Further Derivatization and Prodrug Design

The primary amine at the 7-position of this compound presents a prime opportunity for derivatization to modulate the compound's properties. Prodrug strategies can be employed to enhance characteristics such as oral bioavailability, metabolic stability, and targeted delivery. nih.gov

A common approach for amine-containing drugs is the formation of amide or carbamate (B1207046) prodrugs. nih.gov These derivatives are generally more lipophilic and less basic than the parent amine, which can improve absorption. Once absorbed, these prodrugs are designed to be cleaved by endogenous enzymes, such as esterases or amidases, to release the active parent drug.

Table 2: Potential Prodrug Strategies for this compound

Prodrug LinkageActivating MechanismPotential Advantages
AmideEnzymatic hydrolysis (Amidases)Increased lipophilicity, improved membrane permeability, sustained release.
CarbamateEnzymatic hydrolysis (Esterases)Tunable release rates, can be designed for targeted activation.
N-Mannich baseChemical or enzymatic hydrolysisCan improve solubility and lipophilicity, pH-sensitive release possible.
Acyloxyalkyl carbamateSequential enzymatic (esterase) and chemical cleavageProvides a two-step release mechanism, offering better control over drug liberation. nih.gov

Further derivatization of the primary amine could also involve the attachment of specific promoieties to target transporters, such as amino acid transporters, to facilitate active uptake into cells. The choice of the promoiety would depend on the desired therapeutic application and the specific biological barriers to be overcome.

Strategic Chemical Modifications and Scaffold Hopping Approaches for Optimization

The optimization of lead compounds often involves strategic chemical modifications and, in some cases, more drastic changes to the core structure, known as scaffold hopping. tandfonline.com These approaches aim to improve potency, selectivity, and pharmacokinetic properties while potentially discovering novel intellectual property.

For this compound, strategic modifications could involve altering the substituents on the benzyl group or replacing the benzyl group altogether. Modifications to the spirocyclic core itself, while more synthetically challenging, could also be explored to fine-tune the three-dimensional shape and rigidity of the molecule.

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different but functionally equivalent scaffold. tandfonline.com A particularly relevant scaffold hopping approach for the 4-azaspiro[2.5]octane core is its consideration as a bioisostere of piperidine. enamine.netnih.gov The piperidine ring is a common motif in many drugs, and replacing it with a spirocyclic system can offer several advantages.

The introduction of a spirocyclic center increases the three-dimensionality of the molecule, which can lead to improved target binding and selectivity. nih.gov The rigid nature of the spirocycle also reduces the conformational flexibility of the molecule, which can be entropically favorable for binding to a biological target. acs.org Furthermore, replacing a piperidine with an azaspiro[3.3]heptane, a related spirocycle, has been shown to improve solubility and metabolic stability in some cases. enamine.net

Table 3: Comparison of Piperidine and 4-Azaspiro[2.5]octane Scaffolds

FeaturePiperidine4-Azaspiro[2.5]octanePotential Advantages of Scaffold Hop
Structure MonocyclicSpirocyclicIncreased three-dimensionality, novel chemical space.
Flexibility Conformationally flexibleMore rigidReduced entropic penalty upon binding, potentially higher affinity.
Physicochemical Properties Well-characterizedCan modulate lipophilicity and solubility.Potential for improved ADME properties.
Intellectual Property Often present in existing patentsNovel scaffoldOpportunity for new patents.

By applying a scaffold hopping strategy, medicinal chemists could replace a known piperidine-containing drug with the 4-azaspiro[2.5]octane scaffold to explore new chemical space and potentially develop compounds with improved therapeutic profiles.

Future Research Directions and Therapeutic Potential of 4 Benzyl 4 Azaspiro 2.5 Octan 7 Amine Scaffolds

Rational Design and Synthesis of Novel Analogues with Improved Efficacy and Selectivity

The rational design of new analogues based on the 4-Benzyl-4-azaspiro[2.5]octan-7-amine core is a primary avenue for future research. This involves a deep understanding of structure-activity relationships (SAR) to guide the synthesis of compounds with enhanced therapeutic properties.

Key Strategies for Analogue Design:

Modification of the Benzyl (B1604629) Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring of the benzyl moiety can fine-tune the electronic and steric properties of the molecule. This can lead to improved binding affinity and selectivity for a specific biological target.

Derivatization of the Amine Group: The primary amine at the 7-position is a reactive handle for a multitude of chemical transformations, including amidation and alkylation. Creating a library of derivatives with different functional groups at this position can explore new interactions within a target's binding pocket.

Stereochemical Control: For chiral spirocycles, separating and testing individual enantiomers is crucial, as different stereoisomers can exhibit vastly different pharmacological activities and potencies. For instance, studies on chiral 6-azaspiro[2.5]octanes revealed that the R enantiomer possessed superior potency as an M4 muscarinic acetylcholine (B1216132) receptor antagonist. nih.gov

A systematic approach to synthesis, such as the one outlined in a patent for 7-benzyl-4,7-diazaspiro[2.5]octane, involves multiple steps including substitution, protection, deprotection, and reduction, which allows for controlled modifications of the scaffold. google.com The development of efficient synthetic pathways is essential for generating diverse libraries of analogues for biological screening. mdpi.com

Table 1: Potential Modifications of the this compound Scaffold and Their Rationale

Modification SiteExample ModificationRationale for Improved Efficacy/Selectivity
Benzyl Ring Addition of a para-methoxy groupIncrease electron density and potentially enhance hydrogen bonding capabilities.
Benzyl Ring Addition of a meta-chloro groupAlter electronic profile and improve metabolic stability.
Amine (Position 7) Acylation to form an amideModulate basicity, improve cell permeability, and introduce new hydrogen bond donors/acceptors.
Amine (Position 7) Reductive aminationIntroduce larger substituents to probe for additional binding interactions.
Spirocyclic Core Introduction of stereocentersExplore stereospecific interactions with the target to enhance potency and reduce off-target effects. nih.gov

Identification and Validation of Novel Pharmacological Targets for Azaspiro[2.5]octane Derivatives

While the specific targets of this compound are not yet fully elucidated, the broader class of azaspiro[2.5]octane derivatives has shown activity against a range of pharmacological targets. This suggests that the 4-benzyl variant could be a versatile scaffold for developing novel therapeutics.

Known and Potential Targets for Azaspiro[2.5]octane Scaffolds:

Muscarinic Acetylcholine Receptors (mAChRs): Derivatives of 6-azaspiro[2.5]octane have been identified as highly potent and selective antagonists for the M4 subtype, indicating potential applications in neurological and psychiatric disorders. nih.gov

Glucagon-Like Peptide-1 (GLP-1) Receptors: The 6-azaspiro[2.5]octane framework has been investigated for developing small-molecule agonists of the GLP-1 receptor, highlighting its relevance for treating metabolic diseases like type 2 diabetes.

Toll-Like Receptors (TLRs): The 5-azaspiro[2.5]octane core is present in isoxazolo[5,4-d]pyrimidine (B13100350) derivatives that act as selective TLR inhibitors, suggesting a role in modulating immune responses.

Enzymes: The related 5-azaspiro[2.5]octane structure is a core component of Aderbasib, an antineoplastic agent that targets ErbB sheddase (ADAM) enzymes.

Future research will involve screening this compound and its analogues against diverse panels of receptors and enzymes to uncover novel mechanisms of action and therapeutic applications.

Table 2: Investigated Pharmacological Targets for Azaspiro[2.5]octane Derivatives

Azaspiro[2.5]octane DerivativePharmacological TargetPotential Therapeutic AreaReference
Chiral 6-azaspiro[2.5]octanesMuscarinic Acetylcholine Receptor M4 (Antagonist)Schizophrenia, Neurological Disorders nih.gov
6-azaspiro[2.5]octane derivativesGlucagon-Like Peptide-1 (GLP-1) Receptor (Agonist)Metabolic Diseases (e.g., Diabetes)
5-azaspiro[2.5]octane derivativesToll-Like Receptors (TLR) (Inhibitor)Inflammatory Diseases
Aderbasib (contains 5-azaspiro[2.5]octane)ErbB Sheddase (ADAM) (Inhibitor)Cancer

Development of Advanced Preclinical Research Methodologies for Compound Evaluation

To effectively assess the therapeutic potential of novel this compound analogues, robust and advanced preclinical research methodologies are essential. These methods provide critical data on a compound's efficacy, selectivity, and pharmacokinetic profile before it can be considered for clinical development.

In Vitro Assays:

Binding Assays: To determine the affinity of the compounds for their intended molecular targets.

Functional Assays: To measure the biological effect of the compound on target activity (e.g., agonist or antagonist effects).

Cell-Based Assays: Cytotoxicity and cell proliferation assays, such as the CellTitre-Glo assay, are used to evaluate the anti-cancer potential of new compounds. mdpi.com

Selectivity Panels: Screening against a broad range of related and unrelated receptors and enzymes to ensure target specificity and minimize potential side effects.

In Vivo Models:

Animal Models of Disease: Evaluating the efficacy of compounds in relevant animal models is a critical step. For example, cognition-enhancing properties of α7 nicotinic receptor agonists based on an azaspiro-octane scaffold were demonstrated in the mouse novel object recognition (NOR) model of episodic memory. nih.govresearchgate.net

Pharmacokinetic (PK) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in animals. Studies on related scaffolds have highlighted the importance of achieving favorable properties like brain penetrance for compounds targeting neurological disorders. acs.org

Application of Artificial Intelligence and Machine Learning in Accelerating Drug Discovery for Spirocyclic Compounds

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery process and are particularly well-suited to navigating the vast chemical space of spirocyclic compounds. nih.govharvard.edu These computational tools can significantly reduce the time and cost associated with developing new drugs. crimsonpublishers.com

Key Applications of AI/ML:

Predictive Modeling: AI algorithms, such as graph neural networks, can be trained on existing data to predict the physicochemical properties, biological activity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of novel spirocyclic compounds before they are synthesized. astrazeneca.comnih.gov This allows researchers to prioritize the most promising candidates.

High-Throughput Virtual Screening: AI can rapidly screen massive virtual libraries of potential spirocyclic structures to identify those most likely to bind to a specific biological target. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, exploring novel chemical space around the this compound scaffold that might not be conceived through traditional medicinal chemistry approaches. crimsonpublishers.com

Target Identification: By analyzing large biological datasets, AI can help identify and validate new pharmacological targets for which spirocyclic compounds may be particularly effective. nih.gov

Table 3: Application of AI/ML in the Drug Discovery Pipeline for Spirocyclic Compounds

Drug Discovery StageAI/ML ApplicationBenefit
Hit Identification High-Throughput Virtual ScreeningRapidly identifies potential drug candidates from large databases. nih.gov
Lead Optimization Predictive Modeling (ADMET/Properties)Prioritizes analogues with higher chances of success, reducing synthesis costs. nih.govnih.gov
Novel Scaffold Design Generative Adversarial Networks (GANs)Designs novel molecules with optimized properties for a specific target. crimsonpublishers.com
Target Validation Analysis of Biological DataIdentifies novel connections between targets and diseases. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-Benzyl-4-azaspiro[2.5]octan-7-amine?

The synthesis typically involves spirocyclic precursors such as 2-oxa-spiro[3.4]octane-1,3-dione reacting with benzylamine derivatives under controlled conditions. Key steps include nucleophilic ring-opening of the spirocyclic lactone, followed by reductive amination or Schiff base formation to introduce the benzyl group. Purification often employs column chromatography or recrystallization. Characterization via melting point, elemental analysis, and spectroscopy (IR, UV-Vis) is critical to confirm product identity .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, spiro C-O-C vibrations).
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve spirocyclic geometry and benzyl substitution patterns.
  • Elemental Analysis : Validates empirical formula accuracy (e.g., C, H, N content).
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Q. What are the primary research applications of this compound?

The compound serves as:

  • A scaffold for drug discovery due to its spirocyclic rigidity, which enhances binding selectivity.
  • An intermediate in organic synthesis for constructing polycyclic amines or heteroatom-rich frameworks.
  • A ligand in catalytic systems for asymmetric reactions .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

A two-level factorial design evaluates variables like temperature, solvent polarity, and reaction time. For example:

VariableLow LevelHigh Level
Temperature25°C60°C
SolventTHFDMF
Time6h24h
Statistical analysis (ANOVA) identifies significant factors. Computational tools (e.g., molecular dynamics simulations) further refine conditions by modeling transition states .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Cross-validation : Compare IR, NMR, and X-ray crystallography (if available) to confirm spirocyclic geometry.
  • DFT Calculations : Simulate NMR chemical shifts or IR spectra using density functional theory to match experimental data.
  • Isotopic Labeling : Trace ambiguous proton environments (e.g., overlapping signals) via deuterated analogs .

Q. What methodologies assess the biological activity of this compound?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Receptor Binding Studies : Radioligand displacement assays quantify affinity for GPCRs or ion channels.
  • Cellular Toxicity Profiling : MTT or apoptosis assays in relevant cell lines validate therapeutic windows .

Q. How can computational tools predict the compound’s reactivity or stability?

  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in physiological conditions.
  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Machine Learning (ML) : Train models on spirocyclic amine datasets to forecast metabolic stability or synthetic accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.